Cas no 1351653-39-8 (1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea)

1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea structure
1351653-39-8 structure
商品名:1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
CAS番号:1351653-39-8
MF:C18H19N3O3
メガワット:325.361764192581
CID:6076463
PubChem ID:56765015

1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
    • 1-(4-ethoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
    • 1351653-39-8
    • F6193-0362
    • AKOS024536970
    • VU0535540-1
    • インチ: 1S/C18H19N3O3/c1-2-24-15-7-5-13(6-8-15)20-18(23)21-14-4-3-12-9-10-19-17(22)16(12)11-14/h3-8,11H,2,9-10H2,1H3,(H,19,22)(H2,20,21,23)
    • InChIKey: IUYRTHFRLXHZFH-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(OCC)C=C1)C(NC1=CC2=C(C=C1)CCNC2=O)=O

計算された属性

  • せいみつぶんしりょう: 325.14264148g/mol
  • どういたいしつりょう: 325.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 449
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6193-0362-3mg
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
3mg
$63.0 2023-09-09
Life Chemicals
F6193-0362-75mg
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
75mg
$208.0 2023-09-09
Life Chemicals
F6193-0362-2μmol
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
2μmol
$57.0 2023-09-09
Life Chemicals
F6193-0362-5μmol
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
5μmol
$63.0 2023-09-09
Life Chemicals
F6193-0362-40mg
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
40mg
$140.0 2023-09-09
Life Chemicals
F6193-0362-20μmol
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
20μmol
$79.0 2023-09-09
Life Chemicals
F6193-0362-10mg
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
10mg
$79.0 2023-09-09
Life Chemicals
F6193-0362-5mg
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
5mg
$69.0 2023-09-09
Life Chemicals
F6193-0362-4mg
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
4mg
$66.0 2023-09-09
Life Chemicals
F6193-0362-1mg
1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
1351653-39-8
1mg
$54.0 2023-09-09

1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea 関連文献

1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)ureaに関する追加情報

Introduction to 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS No. 1351653-39-8)

1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, identified by its Chemical Abstracts Service (CAS) number 1351653-39-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of urea derivatives and incorporates a structural motif that is highly relevant to modern drug discovery efforts. The presence of both an ethoxyphenyl group and a tetrahydroisoquinolinone moiety makes it a promising candidate for further exploration in the development of bioactive molecules.

The tetrahydroisoquinolinone scaffold is particularly noteworthy due to its prevalence in numerous pharmacologically active natural products and synthetic drugs. This structural feature is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable component in the design of novel therapeutic agents. In particular, derivatives of tetrahydroisoquinoline have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and other metabolic conditions.

The urea functional group in the molecule serves as a critical pharmacophore, often mediating interactions with biological targets through hydrogen bonding or other non-covalent forces. Urea-based compounds have been successfully employed in various drug classes, including kinase inhibitors and antiviral agents. The combination of these structural elements in 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea suggests that it may exhibit multiple modes of action, which could enhance its therapeutic efficacy.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize compounds like 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea. These methods allow for the rapid evaluation of molecular properties such as solubility, bioavailability, and target binding affinity. Preliminary computational studies on this compound indicate promising interactions with several key biological targets, which warrant further experimental validation.

In the context of drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. The structural diversity provided by incorporating functional groups like ethoxyphenyl and tetrahydroisoquinolinone offers a rich chemical space for exploration. Researchers are increasingly leveraging these motifs to develop next-generation therapeutics that address unmet medical needs. The synthesis of 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea represents an example of how strategic molecular design can yield compounds with potential therapeutic value.

The pharmacological profile of this compound is yet to be fully elucidated; however, its structural features suggest several possible applications. For instance, the tetrahydroisoquinolinone moiety may contribute to its activity against enzymes involved in neurotransmitter synthesis or metabolism. Meanwhile, the urea group could enhance binding interactions with specific protein targets. Such dual functionality makes this compound an attractive scaffold for developing multi-target drugs.

One area where this type of compound holds promise is in the treatment of neurological disorders. Tetrahydroisoquinoline derivatives have been implicated in modulating neurotransmitter systems such as dopamine and serotonin. Given the importance of these systems in conditions like depression and Parkinson’s disease, further investigation into the effects of 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea on these pathways could yield significant insights.

Additionally, the compound’s structural similarity to known bioactive molecules suggests that it may exhibit pharmacological properties similar to those observed with established drugs. This similarity can be leveraged to predict potential side effects or mechanisms of action through structure-based drug design approaches. Such predictions are crucial for optimizing drug candidates before they enter clinical trials.

The synthesis and characterization of 1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea also highlight the importance of interdisciplinary collaboration between synthetic chemists and biologists. While chemists focus on creating novel molecular structures through organic synthesis techniques like multi-step reactions or catalytic processes; biologists provide insights into how these structures interact with living systems at the molecular level.

In conclusion, 1351653 -39 -8 (CAS No.) serves as an illustrative exampleof how combining different chemical moieties can yield promising candidatesfor drug development programs . Its unique structural featuresposition it as an interesting subject for further research aimed at uncoveringits full pharmacological potential . As our understandingof biological systems continuesto expand , compounds like this oneare likelyto play an increasingly important rolein addressing complex diseases worldwide .

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